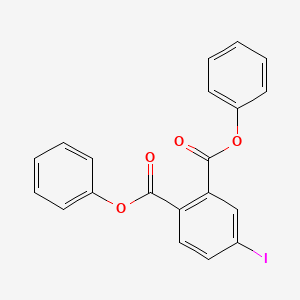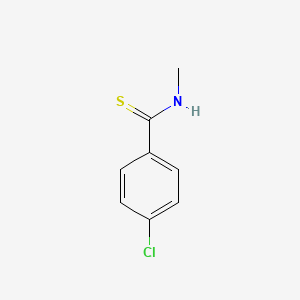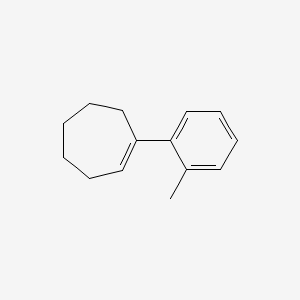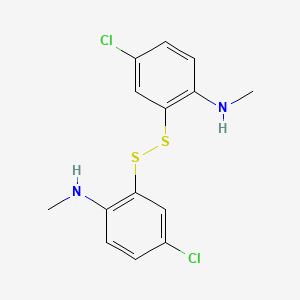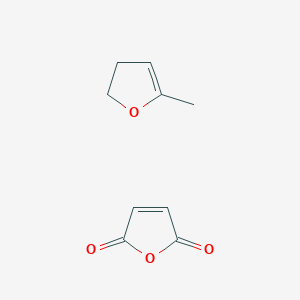
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate: is a chemical compound characterized by its unique structure, which includes a phosphanyloxy group and a trimethylpent-3-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate typically involves the reaction of 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: The phosphanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyloxy compounds.
Scientific Research Applications
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphanyloxy group plays a crucial role in its reactivity and binding affinity. The pathways involved include phosphorylation and dephosphorylation processes, which are essential in various biochemical reactions.
Comparison with Similar Compounds
- Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid
- Ethyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
- Propyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
Comparison: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its analogs, this compound exhibits distinct properties that make it suitable for particular applications in organic synthesis and materials science.
Properties
CAS No. |
14261-54-2 |
|---|---|
Molecular Formula |
C11H21O5P |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C11H21O5P/c1-8(2)9(16-17(14-6)15-7)11(3,4)10(12)13-5/h1-7H3 |
InChI Key |
ALYFPOBFLRCMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(C)(C)C(=O)OC)OP(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


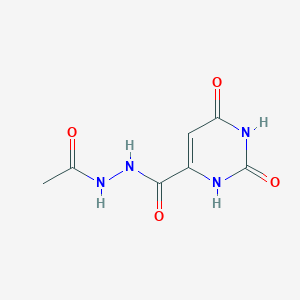
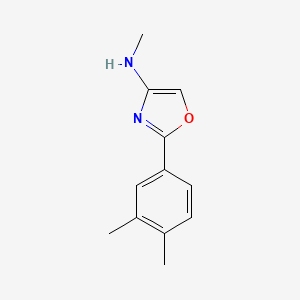
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
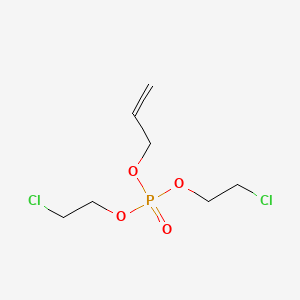
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
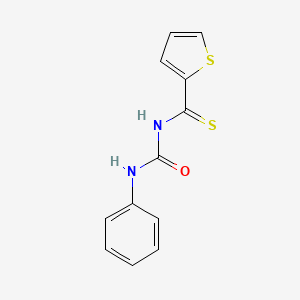
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
